molecular formula C15H15BrO3 B5209606 1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene

1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene

Cat. No. B5209606
M. Wt: 323.18 g/mol
InChI Key: SBAGQKRKRNODRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene, also known as BRL37344, is a synthetic compound that belongs to the class of selective β3-adrenoceptor agonists. It was first synthesized in the 1980s and has since been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene acts as a selective agonist of the β3-adrenoceptor, which is primarily expressed in adipose tissue and plays a key role in regulating energy metabolism. Upon binding to the β3-adrenoceptor, 1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene activates a signaling pathway that leads to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). The increase in cAMP levels activates protein kinase A (PKA), which in turn phosphorylates and activates various downstream targets, including hormone-sensitive lipase (HSL), which promotes lipolysis, and uncoupling protein 1 (UCP1), which promotes thermogenesis.
Biochemical and Physiological Effects
1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene has been shown to have a number of biochemical and physiological effects, including the promotion of lipolysis, the induction of thermogenesis, and the improvement of glucose metabolism. In adipose tissue, 1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene stimulates the release of free fatty acids (FFAs) by activating HSL, which hydrolyzes triglycerides into FFAs and glycerol. In brown adipose tissue, 1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene induces thermogenesis by activating UCP1, which uncouples the mitochondrial electron transport chain and dissipates energy as heat. In skeletal muscle, 1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene improves glucose metabolism by increasing glucose uptake and glycogen synthesis.

Advantages and Limitations for Lab Experiments

1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene has several advantages as a research tool, including its selectivity for the β3-adrenoceptor, its potency and efficacy, and its stability and solubility in aqueous solutions. However, it also has some limitations, including its relatively high cost, its potential for off-target effects, and its limited availability in some regions. Researchers should carefully consider these factors when designing experiments involving 1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene.

Future Directions

There are several future directions for research involving 1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene, including the development of new and improved β3-adrenoceptor agonists for the treatment of metabolic disorders, the elucidation of the molecular mechanisms underlying the effects of 1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene on energy metabolism, and the exploration of its potential applications in other fields of science, such as neuroscience and cancer research. Additionally, more studies are needed to fully understand the advantages and limitations of 1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene as a research tool and to optimize its use in experimental settings.

Synthesis Methods

1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene can be synthesized using a multistep process starting from 3-methoxybenzaldehyde. The first step involves the reaction of 3-methoxybenzaldehyde with 2-bromoethanol in the presence of potassium carbonate to form 3-(2-bromoethoxy)benzaldehyde. The second step involves the reaction of 3-(2-bromoethoxy)benzaldehyde with 4-bromophenol in the presence of sodium hydride to form 1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene. The purity of the final product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, it has been used as a lead compound for the development of new β3-adrenoceptor agonists for the treatment of obesity, diabetes, and other metabolic disorders. In pharmacology, it has been used to study the pharmacokinetics and pharmacodynamics of β3-adrenoceptor agonists and their effects on various physiological processes, including thermogenesis, lipolysis, and glucose metabolism. In biochemistry, it has been used to study the structure and function of β3-adrenoceptors and their interactions with ligands and other proteins.

properties

IUPAC Name

1-bromo-4-[2-(3-methoxyphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO3/c1-17-14-3-2-4-15(11-14)19-10-9-18-13-7-5-12(16)6-8-13/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAGQKRKRNODRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-[2-(3-methoxyphenoxy)ethoxy]benzene

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